molecular formula C7H3Br2FO2 B1410766 2,6-Dibromo-3-fluorobenzoic acid CAS No. 1806327-84-3

2,6-Dibromo-3-fluorobenzoic acid

Cat. No.: B1410766
CAS No.: 1806327-84-3
M. Wt: 297.9 g/mol
InChI Key: MDMPTVWXBATRPM-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by bromine substituents at the 2- and 6-positions of the aromatic ring and a fluorine atom at the 3-position.

Properties

IUPAC Name

2,6-dibromo-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMPTVWXBATRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-3-fluorobenzoic acid typically involves the bromination of 3-fluorobenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted benzoic acids.

    Coupling: Biaryl compounds.

    Reduction: Fluorobenzoic acid derivatives.

Scientific Research Applications

2,6-Dibromo-3-fluorobenzoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-dibromo-3-fluorobenzoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and selectivity in chemical reactions. The compound can form stable intermediates and transition states, facilitating various transformations. The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The evidence highlights several compounds structurally related to 2,6-Dibromo-3-fluorobenzoic acid, primarily differing in substituent types, positions, and functional groups (see Table 1 ). Key comparisons include:

Table 1: Structural Comparison of this compound and Analogues
Compound Name CAS Number Substituents (positions) Functional Group Similarity Score*
This compound Not provided Br (2,6), F (3) Carboxylic acid Reference
3-Amino-2,6-difluorobenzoic acid 914223-43-1 F (2,6), NH₂ (3) Carboxylic acid 0.94
3-Amino-2,6-difluorobenzoic acid 83141-11-1 F (2,6), NH₂ (3) Carboxylic acid 0.95
Methyl 4-amino-2,5-difluorobenzoate 125568-73-2 F (2,5), NH₂ (4) Methyl ester 0.89
Methyl 5-amino-2,4-difluorobenzoate 56741-33-4 F (2,4), NH₂ (5) Methyl ester 0.89

*Similarity scores derived from structural alignment algorithms ().

Key Observations:

Halogen vs. Amino Substitution: The target compound features bromine and fluorine substituents, while analogues like 3-Amino-2,6-difluorobenzoic acid replace bromine with an amino group (NH₂). Bromine’s larger atomic radius and polarizability may enhance lipophilicity and steric effects compared to fluorine or amino groups .

Carboxylic Acid vs. Ester Functional Groups: Methyl ester derivatives (e.g., Methyl 4-amino-2,5-difluorobenzoate) lack the acidic proton, reducing water solubility but increasing lipophilicity, which could enhance membrane permeability in biological systems .

Positional Isomerism :

  • Substitutent positioning significantly impacts electronic properties. For example, fluorine at the 3-position (target compound) vs. 4- or 5-positions (methyl esters) alters resonance effects and acidity of the carboxylic acid group .

Physicochemical and Reactivity Differences

While explicit data (e.g., melting points, logP) are unavailable in the evidence, inferences can be made:

  • Acidity: The carboxylic acid group in this compound is expected to have a lower pKa (~2–3) compared to phenol derivatives (e.g., 2,6-dibromo-phenol in , pKa ~8–10) due to stronger electron-withdrawing effects from Br and F .
  • Reactivity : Bromine’s susceptibility to nucleophilic substitution (e.g., Suzuki coupling) contrasts with fluorine’s inertness, offering divergent pathways for further derivatization .

Biological Activity

2,6-Dibromo-3-fluorobenzoic acid is an organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and various biological effects supported by research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzoic acid backbone. This unique substitution pattern influences its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : This compound can act as a substrate or inhibitor for various enzymes, particularly those involved in oxidative reactions such as benzoate-1,2-dioxygenase. This interaction can lead to the formation of fluorinated catechols and muconic acids, impacting metabolic pathways.
  • Cell Signaling Modulation : It influences cell signaling pathways and gene expression, potentially affecting cellular metabolism. For instance, it may alter the expression of genes related to detoxification processes.
  • Transmetalation in Cross-Coupling Reactions : In synthetic chemistry, it participates in cross-coupling reactions through a mechanism called transmetalation, which is crucial for forming new carbon-carbon bonds.

Cellular Effects

The effects of this compound on cellular processes include:

  • Gene Expression Changes : It can modulate the transcription of specific genes by interacting with transcription factors or regulatory proteins.
  • Metabolic Alterations : The compound can influence metabolic pathways related to the degradation of aromatic compounds, leading to changes in metabolite levels within cells.

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Minimal physiological impact observed.
  • High Doses : Increased risk of oxidative stress, inflammation, and cellular damage. Threshold effects have been noted where specific dosage levels trigger significant biological responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionActs as a substrate/inhibitor for enzymes
Gene ExpressionModulates transcription factors
Metabolic PathwaysInvolved in degradation of aromatic compounds
Dosage EffectsVaries from minimal (low) to toxic (high)
Cholinesterase InhibitionSimilar compounds show significant inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-3-fluorobenzoic acid
Reactant of Route 2
2,6-Dibromo-3-fluorobenzoic acid

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